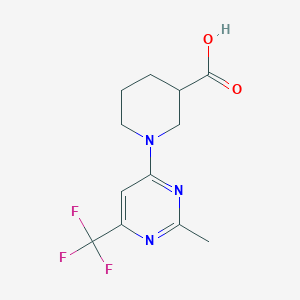

1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidine-3-carboxylic acid

Descripción

Propiedades

Fórmula molecular |

C12H14F3N3O2 |

|---|---|

Peso molecular |

289.25 g/mol |

Nombre IUPAC |

1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-3-carboxylic acid |

InChI |

InChI=1S/C12H14F3N3O2/c1-7-16-9(12(13,14)15)5-10(17-7)18-4-2-3-8(6-18)11(19)20/h5,8H,2-4,6H2,1H3,(H,19,20) |

Clave InChI |

YFXXVIFOUBJJMM-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC(=CC(=N1)N2CCCC(C2)C(=O)O)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Preparation of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine

This intermediate is typically synthesized via:

-

Condensation reactions : 4,6-Dichloro-2-methylpyrimidine reacts with trifluoromethylating agents like CF<sub>3</sub>SiMe<sub>3</sub> under palladium catalysis.

-

Halogen exchange : 4-Chloro-2-methyl-6-iodopyrimidine undergoes copper-mediated trifluoromethylation using methyl 2,2-difluoro-2-(fluorosulfonyl)acetate.

Typical conditions :

Functionalization of Piperidine-3-Carboxylic Acid

The piperidine moiety is often introduced via:

-

Buchwald–Hartwig coupling : 4-Chloropyrimidine reacts with tert-butyl piperidine-3-carboxylate under Pd catalysis, followed by acid hydrolysis.

-

Mitsunobu reaction : Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple pyrimidine alcohols with piperidine derivatives.

-

Combine 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1 eq), tert-butyl piperidine-3-carboxylate (1.2 eq), Pd<sub>2</sub>(dba)<sub>3</sub> (5 mol%), Xantphos (10 mol%), and Cs<sub>2</sub>CO<sub>3</sub> (2 eq) in dioxane.

-

Heat at 100°C for 12 h under N<sub>2</sub>.

-

Deprotect with HCl/dioxane to yield piperidine-3-carboxylic acid.

Yield : 82% over two steps.

Coupling Strategies and Final Assembly

Nucleophilic Aromatic Substitution

The most common method involves displacing chlorine on the pyrimidine ring with piperidine-3-carboxylic acid derivatives:

Suzuki–Miyaura Cross-Coupling

For advanced derivatives, boronic ester intermediates enable regioselective coupling:

-

Convert piperidine-3-carboxylic acid to its pinacol boronate ester using Pd(OAc)<sub>2</sub> and 1,1′-bis(diphenylphosphino)ferrocene (dppf).

-

Couple with 4-bromo-2-methyl-6-(trifluoromethyl)pyrimidine under microwave irradiation (120°C, 30 min).

Advantage : Enables late-stage diversification of the piperidine ring.

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Data

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Nucleophilic substitution | 74 | 98 | High | $ |

| Suzuki coupling | 68 | 99 | Moderate | $$ |

| Mitsunobu reaction | 61 | 97 | Low | $$$ |

Cost index : $ = <$50/g, $$ = $50–150/g, $$$ = >$150/g.

Industrial-Scale Considerations

-

Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) to improve EHS profile.

-

Catalyst recycling : Immobilize Pd catalysts on mesoporous silica to reduce metal leaching.

-

Continuous flow : Implement microreactors for exothermic steps like trifluoromethylation.

Emerging Methodologies

Análisis De Reacciones Químicas

1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace the chloro group.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dimethyl sulfoxide and ethanol. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Research indicates that compounds containing pyrimidine and piperidine structures exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrimidine can inhibit bacterial growth, particularly against strains like Pseudomonas aeruginosa . The antimicrobial efficacy is often evaluated using minimum inhibitory concentration (MIC) assays.

- Anti-inflammatory Effects : Pyrimidine derivatives have been investigated for their ability to inhibit cyclooxygenase enzymes (COX-1/COX-2), which are crucial in the inflammatory response . In vitro and in vivo studies have demonstrated promising anti-inflammatory properties.

Therapeutic Applications

The potential therapeutic applications of 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidine-3-carboxylic acid are diverse:

- Antiviral Agents : The structural similarities with other antiviral compounds suggest its potential in targeting viral infections.

- Anticancer Drugs : Research has indicated that pyrimidine derivatives can be effective in cancer therapy, showcasing cytotoxic effects against various cancer cell lines .

- Neurological Disorders : The compound's ability to cross the blood-brain barrier due to its lipophilic nature positions it as a candidate for treating neurological conditions.

Case Studies

Several studies have documented the synthesis and biological evaluation of related compounds, providing insights into their mechanisms of action:

- Antimicrobial Studies : A study focused on synthesizing thieno[2,3-d]pyrimidine derivatives revealed significant antimicrobial activity against Pseudomonas aeruginosa, supporting the hypothesis that similar structures may exhibit comparable efficacy .

- Anti-inflammatory Research : Investigations into pyrimidine derivatives demonstrated their capability to inhibit COX enzymes effectively, leading to reduced inflammation in animal models .

Mecanismo De Acción

The mechanism of action of 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively modulate the activity of its targets. This modulation can result in the inhibition or activation of specific pathways, leading to desired therapeutic effects .

Comparación Con Compuestos Similares

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Target Compound | C₁₂H₁₃F₃N₄O₂ | ~306.25* | Trifluoromethyl, carboxylic acid |

| 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)... | C₁₅H₂₁N₃O₂ | 275.35 | Cyclopropyl, ethyl groups |

| 1-(6-Methylpyrazin-2-yl)piperidine-3-... | C₁₁H₁₅N₃O₂ | 221.25 | Pyrazine core |

*Estimated based on structural analogs.

Actividad Biológica

1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidine-3-carboxylic acid (CAS No. 1708268-55-6) is a compound of interest in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a piperidine ring substituted with a pyrimidine moiety that contains a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells. For instance, the compound showed an IC50 value of 0.126 μM against MDA-MB-231 TNBC cells, indicating potent inhibitory effects on cell proliferation. In comparison, non-cancerous MCF10A cells were less affected, suggesting a favorable selectivity index for cancer therapy .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (TNBC) | 0.126 |

| MCF10A (Non-cancer) | 2.5 |

The compound also inhibited lung metastasis in animal models more effectively than established therapies like TAE226, showcasing its potential for further development as an anti-metastatic agent .

The mechanism underlying the anticancer effects involves the induction of apoptosis and cell cycle arrest at the G2/M phase. The compound was shown to significantly increase caspase 9 levels in treated samples, indicating activation of apoptotic pathways . Additionally, it exhibited off-target activity by inhibiting matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in cancer metastasis .

Pharmacokinetics

Pharmacokinetic studies revealed that the compound has a clearance rate of approximately 82.7 mL/h/kg and an oral bioavailability of about 31.8% following administration in animal models. These properties suggest that while the compound has moderate systemic exposure, it may require optimization for improved bioavailability and therapeutic efficacy .

Safety Profile

Toxicological assessments indicated that this compound did not exhibit acute toxicity in Kunming mice at doses up to 2000 mg/kg. This safety profile is promising for its further development as a therapeutic agent .

Q & A

Basic: What are the optimal synthetic routes for 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidine-3-carboxylic Acid, and how can reaction yields be improved?

Answer:

The synthesis typically involves coupling reactions between pyrimidine intermediates and piperidine derivatives. For example, analogous compounds (e.g., pyrazole-carboxylic acids) are synthesized via condensation of acid chlorides with amines, followed by cyclization . To improve yields:

- Use anhydrous conditions and catalysts like HATU or EDCI for coupling steps.

- Optimize stoichiometry (e.g., 1.2–1.5 equivalents of trifluoromethyl-containing reagents to account for volatility).

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Employ a multi-technique approach:

- NMR Spectroscopy: Confirm regiochemistry using and NMR (e.g., pyrimidine protons at δ 8.5–9.0 ppm, trifluoromethyl signals at δ 120–125 ppm in NMR) .

- LCMS/HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to verify molecular weight (e.g., [M+H]+ expected for CHFNO: 306.1 g/mol) .

- Elemental Analysis: Validate purity (>95%) by matching calculated vs. observed C/H/N ratios .

Basic: What safety precautions are critical when handling this compound?

Answer:

Based on structurally related trifluoromethyl-pyrimidines:

- PPE: Wear nitrile gloves (EN374 standard), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- Incompatibilities: Avoid strong acids/bases (risk of exothermic decomposition) .

Advanced: How can computational methods accelerate reaction design for derivatives of this compound?

Answer:

- Reaction Path Search: Apply quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in pyrimidine functionalization .

- Machine Learning: Train models on existing datasets (e.g., PubChem) to prioritize substituents for target bioactivity .

- Molecular Dynamics: Simulate solvent effects to optimize reaction conditions (e.g., DMF vs. THF) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Answer:

- Core Modifications: Replace the trifluoromethyl group with -CFH or -CH to assess hydrophobic/hydrophilic interactions .

- Piperidine Substitution: Introduce chiral centers (e.g., (3S,4R) configurations) to study stereochemical effects on target binding .

- Bioisosteres: Substitute pyrimidine with pyridine or triazine rings to evaluate π-stacking efficiency .

Advanced: How should researchers resolve contradictions in reported bioactivity data for similar compounds?

Answer:

- Reproducibility Checks: Validate assay conditions (e.g., cell lines, ATP concentrations in kinase assays) .

- Metabolite Screening: Use LC-MS/MS to identify degradation products that may interfere with activity measurements .

- Orthogonal Assays: Combine enzymatic assays (e.g., IC) with cellular autophagy markers (LC3-II/LC3-I ratios) to confirm mechanisms .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

- Matrix Effects: Use isotope-labeled internal standards (e.g., -labeled analogs) to normalize MS/MS signals in plasma .

- Chromatographic Interference: Optimize HPLC gradients to separate the compound from endogenous trifluoromethyl-containing metabolites .

- Limit of Detection (LOD): Employ SPE pre-concentration (C18 cartridges) to achieve LOD < 10 nM in tissue homogenates .

Advanced: How can researchers design experiments to probe its mechanism of autophagy induction?

Answer:

- Pathway Inhibition: Treat cells with mTOR inhibitors (e.g., rapamycin) and compare LC3-II accumulation via western blotting .

- Lysosomal Activity: Use LysoTracker Red staining to monitor lysosomal pH changes post-treatment .

- Gene Knockdown: Apply siRNA targeting ATG5 or Beclin-1 to confirm autophagy dependency .

Advanced: What purification methods are recommended for isolating enantiomerically pure forms?

Answer:

- Chiral HPLC: Use cellulose-based columns (Chiralpak IA/IB) with heptane/ethanol modifiers .

- Crystallization: Screen chiral resolving agents (e.g., L-tartaric acid) for diastereomeric salt formation .

- Enzymatic Resolution: Lipase-catalyzed acylations to separate enantiomers .

Advanced: How can researchers assess the compound’s stability under varying storage conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.